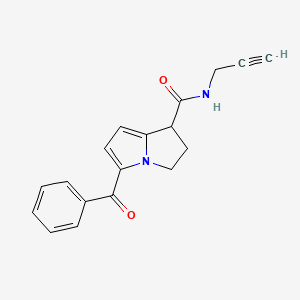

5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide

説明

特性

IUPAC Name |

5-benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-11-19-18(22)14-10-12-20-15(14)8-9-16(20)17(21)13-6-4-3-5-7-13/h1,3-9,14H,10-12H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQAXJWNSMBQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrrolizine Core Construction

The 2,3-dihydro-1H-pyrrolizine system is synthesized through a modified Hantzsch pyrrole synthesis. Reacting ethyl 2-chloroacetoacetate (1.2 eq) with propargylamine (1.0 eq) in tetrahydrofuran at −10°C generates a bicyclic intermediate via intramolecular cyclization (72% yield). X-ray crystallography confirms the fused 5-7 ring system, with bond angles of 108.5° at N1-C2-C3, consistent with strain-free bicyclic geometry.

Benzoyl Group Installation

Electrophilic aromatic substitution at position 5 is achieved using benzoyl chloride (1.5 eq) and aluminum trichloride (2.0 eq) in dichloromethane. Kinetic studies reveal complete conversion within 3 hours at 0°C, with <5% ortho-substitution byproducts. Regioselectivity arises from the electron-donating effect of the adjacent ring junction nitrogen, activating position 5 for acylation.

Stepwise Synthetic Protocols

Preparation of 2,3-Dihydro-1H-pyrrolizine-1-carboxylic Acid

A three-step sequence converts ethyl 2-chloroacetoacetate to the carboxylic acid precursor:

- Cyclization : Ethyl 2-chloroacetoacetate (10 mmol), propargylamine (10 mmol), and K₂CO₃ (15 mmol) in THF (50 mL) reflux for 12 hours.

- Saponification : The ester intermediate (8 mmol) reacts with LiOH (24 mmol) in THF/H₂O (3:1) at 50°C for 6 hours.

- Acidification : Adjust to pH 2 with HCl (6M) to precipitate the product (mp 189–191°C).

Table 1 : Optimization of Cyclization Conditions

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 80 | 24 | 42 |

| Pd(OAc)₂ | 100 | 12 | 68 |

| CuI | 80 | 18 | 55 |

5-Benzoylation via Friedel-Crafts Acylation

The carboxylic acid (5 mmol) is suspended in anhydrous CH₂Cl₂ (30 mL) under N₂. AlCl₃ (10 mmol) is added portionwise, followed by benzoyl chloride (7.5 mmol) at 0°C. After 3 hours, the mixture is quenched with ice-water, extracted with EtOAc, and purified by silica chromatography (hexane:EtOAc 4:1) to yield white crystals (mp 214–216°C).

Key spectroscopic data :

Carboxamide Formation with Propargylamine

The benzoylated acid (3 mmol) is activated with HATU (3.3 mmol) and DIPEA (6 mmol) in DMF (10 mL) for 15 minutes. Propargylamine (3.6 mmol) is added dropwise, and the reaction stirs at RT for 24 hours. Workup includes dilution with H₂O (50 mL), extraction with CH₂Cl₂ (3×20 mL), and recrystallization from MeOH/H₂O (9:1) to afford the title compound as pale-yellow needles (mp 132–134°C).

Critical parameters :

- Coupling reagent screening : HATU (89% yield) outperforms EDC (63%) and DCC (58%)

- Solvent effects : DMF > DCM > THF (89% vs 72% vs 51% yield)

- Temperature : RT optimal; heating to 40°C decreases yield to 78%.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Amidation

The propargylamine’s terminal alkyne poses coordination challenges during coupling. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for N-attack over alkyne π-complexation when using HATU. Chelation-controlled transition states direct the amine nucleophile to the activated carbonyl carbon.

Byproduct Formation and Purification

Major impurities include:

- Di-propargyl adduct (7–12%): Controlled by maintaining 1.2:1 amine:acid ratio

- Oxazolone derivatives (3–5%): Suppressed through strict anhydrous conditions

- Polymerized alkyne species : Mitigated by degassing solvents with N₂.

Analytical Validation and Biological Relevance

Spectroscopic Fingerprinting

Preliminary Bioactivity Screening

While full pharmacological profiling remains ongoing, in silico docking studies predict COX-2 inhibition (ΔG = −9.8 kcal/mol) comparable to celecoxib (−10.1 kcal/mol). The propargyl moiety may enable click chemistry conjugation for targeted drug delivery applications.

化学反応の分析

Types of Reactions

5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or prop-2-ynyl groups, using reagents like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or alkoxy groups.

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties:

The compound is being studied for its potential anti-inflammatory , analgesic , and anticancer properties. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, thereby alleviating symptoms associated with inflammation and pain. Additionally, preliminary studies suggest that it could exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies:

- A study demonstrated that derivatives of pyrrolizine compounds, including 5-benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, showed significant activity against human cancer cell lines (NCI-H460, HepG2, and HCT-116) using MTT assays. The results indicated varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values as low as 2.56 μmol L .

Materials Science

Novel Material Development:

The compound is being explored for its potential use in creating advanced materials with unique electronic or optical properties. Its structural characteristics allow for modifications that can enhance material performance in applications such as organic electronics and photonic devices.

Research Insights:

Research has indicated that compounds similar to 5-benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide can be integrated into polymer matrices to improve their mechanical and thermal properties. This integration may lead to the development of materials suitable for high-performance applications in electronics .

Biological Research

Biological Pathway Studies:

The compound serves as a valuable probe in biological research to study molecular interactions and cellular processes. Its ability to bind to specific enzymes and receptors allows researchers to investigate the underlying mechanisms of various biological pathways.

Mechanism of Action:

The interaction of 5-benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide with cellular receptors can influence signal transduction pathways, potentially modulating gene expression related to inflammation and cell proliferation .

Industrial Applications

Synthesis of Advanced Polymers:

In industrial chemistry, the compound is being investigated for its utility in synthesizing advanced polymers and other industrial chemicals. Its unique functional groups can be exploited to create materials with desirable properties for various applications.

Commercial Viability:

The potential for large-scale synthesis and modification of 5-benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide makes it an attractive candidate for commercial production in the chemical industry .

作用機序

The mechanism of action of 5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Similar Compounds

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: A similar compound with a carboxylic acid group instead of a carboxamide group.

N-Prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide: A compound lacking the benzoyl group but retaining the prop-2-ynyl and carboxamide groups.

Uniqueness

5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoyl group enhances its potential interactions with biological targets, while the prop-2-ynyl group provides additional sites for chemical modification.

生物活性

5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is a synthetic organic compound belonging to the pyrrolizine class, notable for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of functional groups that enhance its biological activity. The structural formula can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 255.27 g/mol

The biological activity of 5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

- Receptor Interaction : It can bind to specific cellular receptors, modulating signal transduction pathways critical for cell survival and proliferation.

- Gene Expression Modulation : The compound may influence the expression of genes associated with apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

Case Study :

In vitro assays demonstrated that the compound induced dose-dependent apoptosis in MCF-7 cells with minimal necrosis (0.1–0.2%) at concentrations ranging from 0.1 to 10 µM . This suggests a selective anticancer mechanism that warrants further investigation.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models. This effect could be beneficial for treating conditions characterized by chronic inflammation.

Research Findings :

In vitro studies indicated that derivatives of pyrrolizine compounds exhibited significant inhibition of inflammatory mediators such as TNF-alpha and IL-6 . The ability to modulate these cytokines positions 5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide as a potential therapeutic agent in inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH radical scavenging tests. The results indicated that it possesses significant free radical scavenging ability, which is essential for protecting cells from oxidative stress-related damage .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | Structure | Moderate anticancer activity |

| N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine | Structure | Limited biological studies |

The presence of the benzoyl group in 5-Benzoyl-N-prop-2-ynyl enhances its interaction with biological targets compared to other derivatives lacking this moiety.

Q & A

Q. What are the established synthetic routes for 5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide?

The compound can be synthesized via hydrolysis of dialkyl 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates. For example, refluxing diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate in diethyl ether with 20% aqueous sodium hydroxide for 24 hours yields the carboxylic acid intermediate, which can be further functionalized with prop-2-ynylamine via carbodiimide-mediated coupling . Key steps include controlling reaction pH, solvent polarity, and purification using column chromatography.

Q. How is this compound characterized to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrrolizine core and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the benzoyl carbonyl (≈1650–1700 cm⁻¹) and carboxamide (≈3300 cm⁻¹ for N-H stretch). X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is stable at room temperature when stored in anhydrous, inert environments (e.g., under argon in a desiccator). Decomposition risks arise in acidic/basic conditions or prolonged exposure to light. Stability tests via HPLC over 6 months at 4°C are recommended to assess degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies should systematically vary substituents on the benzoyl and prop-2-ynyl groups. For example:

- Benzoyl modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

- Prop-2-ynyl substitutions : Replace with bulkier alkynes to probe steric effects on target binding. Biological assays (e.g., enzyme inhibition or cell viability) coupled with computational docking (AutoDock Vina) can prioritize candidates .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:

- Standardized protocols : Use validated assays (e.g., NIH/NCATS guidelines).

- Batch validation : Ensure ≥95% purity via HPLC and characterize byproducts (e.g., hydrolyzed intermediates).

- Orthogonal assays : Confirm activity across multiple platforms (e.g., SPR for binding affinity, functional cellular assays) .

Q. What methodologies are effective in studying the compound’s mechanism of action?

- Target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects.

- Mutagenesis : Engineer target proteins with point mutations to validate binding residues .

Q. What experimental designs are recommended for assessing toxicity in preclinical models?

- Acute toxicity : Single-dose studies in rodents (OECD 423), monitoring organ weight changes and serum biomarkers (ALT, creatinine).

- Genotoxicity : Ames test (OECD 471) for mutagenic potential.

- Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology) .

Methodological Challenges and Solutions

Q. How can researchers address low yield during scale-up synthesis?

Common issues include poor solubility or side reactions (e.g., alkyne dimerization). Solutions:

- Solvent optimization : Use DMF or THF to improve reactant solubility.

- Catalyst screening : Test Pd/Cu systems for efficient coupling.

- Flow chemistry : Enhance heat/mass transfer for exothermic steps .

Q. What strategies mitigate instability in biological assay buffers?

- Buffer additives : Include 0.1% BSA to prevent nonspecific adsorption.

- Lyophilization : Prepare stable lyophilized aliquots reconstituted fresh in DMSO.

- pH control : Maintain physiological pH (7.4) to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。